Melting Point Differentiation Among Aminopyridinemethanol Regioisomers: Implications for Handling and Crystallization
The 3-hydroxymethyl regioisomer exhibits a melting point of 66–68 °C (TCI certified range: 65.0–70.0 °C), which is substantially lower than that of the 4-isomer (80–84 °C) and dramatically lower than that of the 5-isomer (113–120 °C) . This 46–52 °C melting point differential between the 3- and 5-isomers reflects fundamentally different intermolecular hydrogen-bonding networks in the solid state, driven by the position of the hydroxymethyl group relative to the pyridine nitrogen and the 2-amino group . The lower melting point of the 3-isomer facilitates melt-based reactions and reduces energy requirements for phase-change processes during formulation or purification.
| Evidence Dimension | Melting point (capillary method / certified range) |
|---|---|
| Target Compound Data | 66–68 °C (literature); 65.0–70.0 °C (TCI certified, >96.0% GC purity) |
| Comparator Or Baseline | (2-Aminopyridin-4-yl)methanol: 80–84 °C; (2-Aminopyridin-5-yl)methanol: 113–120 °C (Alfa Aesar certified range: 113–118 °C) |
| Quantified Difference | Δmp = +14–16 °C vs. 4-isomer; Δmp = +46–52 °C vs. 5-isomer |
| Conditions | Certified melting point ranges from commercial suppliers (TCI, VWR, Alfa Aesar); compounds at ≥96% purity |
Why This Matters
A 46–52 °C lower melting point versus the 5-isomer directly impacts crystallization protocol design, melt-phase reactivity, and lyophilization cycle development in process chemistry settings.
